(S)-Methyl 3-hydroxy-2-methylpropanoate

Catalog No.
S1496249
CAS No.
80657-57-4
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 3-hydroxy-2-methylpropanoate

CAS Number

80657-57-4

Product Name

(S)-Methyl 3-hydroxy-2-methylpropanoate

IUPAC Name

methyl (2S)-3-hydroxy-2-methylpropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

ATCCIZURPPEVIZ-BYPYZUCNSA-N

SMILES

CC(CO)C(=O)OC

Synonyms

(+)-Methyl β-Hydroxyisobutyrate; (2S)-3-Hydroxy-2-methylpropanoic Acid Methyl Ester; (2S)-3-Hydroxy-2-methylpropionic Acid Methyl Ester; (S)-(+)-Roche Ester; (S)-2-Methyl-3-hydroxypropionic Acid Methyl Ester; (S)-3-Hydroxy-2-methylpropanoic Acid Meth

Canonical SMILES

CC(CO)C(=O)OC

Isomeric SMILES

C[C@@H](CO)C(=O)OC

Application in Synthesis of Dictyostatin, Discodermolide and Spongidepsin

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of synthetic chemistry .

Summary of the Application: Methyl (S)-(+)-3-hydroxy-2-methylpropionate is used as a starting material in the total synthesis of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have significant importance in medicinal chemistry.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the synthesis pathway chosen for each compound

Results or Outcomes: The outcomes of these syntheses are the production of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have been studied for their potential medicinal properties, particularly in the field of cancer research.

Application as a Human Metabolite

Specific Scientific Field: This application falls under the field of Biochemistry and Metabolomics .

Methods of Application or Experimental Procedures: The production of “(S)-3-hydroxyisobutyrate” in the human body is a natural process and occurs as part of the body’s metabolic pathways . The specific methods of application or experimental procedures would depend on the metabolic pathway in which it is involved.

Results or Outcomes: The outcomes of this metabolic process are the production of “(S)-3-hydroxyisobutyrate” and its role in various biological processes . The specific outcomes would depend on the metabolic pathway in which it is involved.

Application as a Metabolite in Metabolic Pathways

Molecular Structure Analysis

The key features of (S)-Methyl 3-hydroxy-2-methylpropanoate's structure include:

  • Chirality: The presence of a stereocenter (carbon with four different substituents) makes it a chiral molecule. The "S" designation indicates the specific spatial arrangement of its groups [].
  • Functional Groups: It possesses three key functional groups:
    • A hydroxyl group (OH) responsible for its alcohol properties [].
    • A methyl ester group (COOCH3) influencing its solubility and reactivity [].
    • Two methyl groups (CH3) contributing to its hydrophobic character [].

Chemical Reactions Analysis

(S)-Methyl 3-hydroxy-2-methylpropanoate is primarily used as a precursor in organic synthesis. A notable example is its role in the total synthesis of (+)-discodermolide, a potent antimitotic agent []. The specific reaction steps involved in this synthesis are complex and require further research to be included here.


Physical And Chemical Properties Analysis

  • Molecular Formula: C5H10O3 []
  • Molecular Weight: 118.13 g/mol []
  • Physical State: Liquid (at room temperature) []
  • Boiling Point: 74 °C/10 mmHg (literature value) []
  • Density: 1.071 g/mL at 25 °C (literature value) []
  • Refractive Index: n20/D 1.425 (literature value) []
  • Solubility: Data on solubility in various solvents is not readily available.

(S)-Methyl 3-hydroxy-2-methylpropanoate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of bioactive compounds like discodermolide, which likely exerts its effects through disruption of cell division [].

XLogP3

-0.1

Dates

Modify: 2023-08-15

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